molecular formula C9H8BrN3S B1268999 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 58064-57-6

5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1268999
CAS No.: 58064-57-6
M. Wt: 270.15 g/mol
InChI Key: YCYXELBWIYJJNP-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₉H₈BrN₃S
Molecular Weight 270.15 g/mol
Melting Point 246–248°C
logP (Octanol-Water Partition) 2.89
Dipole Moment 4.2 Debye

Position in 1,2,4-Triazole-3-Thiol Derivative Research

Within the 1,2,4-triazole-3-thiol class, this compound occupies a niche due to its balanced lipophilicity and electrophilicity. Comparative studies highlight its superior binding affinity to COX-1 (cyclooxygenase-1) over COX-2, with a selectivity index of 3.7, suggesting anti-inflammatory potential. Its bromine atom enables halogen bonding with biomolecular targets, a feature exploited in metallo-β-lactamase inhibition research. Unlike simpler triazole derivatives, the 2-bromophenyl substituent confers resistance to oxidative degradation, as demonstrated in accelerated stability studies.

Current Research Landscape

Recent investigations focus on structural analogs and applications in oncology and antimicrobial therapy. For example:

  • Anticancer Activity : Derivatives show EC₅₀ values of 2–17 μM against triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cell lines, outperforming dacarbazine in migration assays.
  • Enzyme Inhibition : The compound inhibits NDM-1 (New Delhi metallo-β-lactamase) with a Ki of 5.6 μM, highlighting its role in combating antibiotic resistance.
  • Synthetic Innovations : Microwave-assisted synthesis reduces reaction times to 15–30 minutes, achieving yields >90%.

Ongoing projects explore its utility in photodynamic therapy and as a ligand for transition-metal catalysts. Collaborative efforts between academic and industrial labs aim to scale production while maintaining >99% purity, as verified by high-performance liquid chromatography (HPLC).

Properties

IUPAC Name

3-(2-bromophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYXELBWIYJJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350255
Record name 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58064-57-6
Record name 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis from 3-Bromobenzoic Acid

The most widely documented route involves a multi-step synthesis starting from 3-bromobenzoic acid, as described in recent pharmacological studies. This method prioritizes modularity, enabling systematic functionalization of the triazole core.

Reaction Pathway

  • Methyl Ester Formation : 3-Bromobenzoic acid is esterified using methanol under acidic conditions to yield methyl 3-bromobenzoate.
  • Hydrazide Synthesis : The ester undergoes hydrazinolysis with hydrazine hydrate in ethanol, producing 3-bromobenzohydrazide.
  • Cyclization to Triazole-Thiol : The hydrazide reacts with carbon disulfide (CS₂) in alkaline medium (KOH/ethanol), followed by cyclization under reflux to form 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Key Conditions
  • Cyclization : Conducted at 80–90°C for 6–8 hours in ethanol.
  • Yield : ~65–70% after purification via recrystallization.

Experimental Protocol

  • Step 1 : 3-Bromobenzoic acid (1.0 mol) is refluxed with methanol (excess) and concentrated H₂SO₄ (catalyst) for 4 hours.
  • Step 2 : The resulting methyl ester is treated with hydrazine hydrate (1.2 mol) in ethanol at 60°C for 3 hours.
  • Step 3 : The hydrazide intermediate is combined with CS₂ (1.5 mol) and KOH (2.0 mol) in ethanol, refluxed for 8 hours, and acidified with HCl to precipitate the product.

Cyclization of Hydrazinecarbothioamides

An alternative approach involves cyclizing 2-(2-bromobenzoyl)-N-substituted hydrazinecarbothioamides, as reported in synthetic chemistry studies. This method emphasizes substituent flexibility at the 4-position of the triazole ring.

Reaction Mechanism

  • Hydrazinecarbothioamide Preparation : 2-Bromobenzoyl chloride is reacted with thiosemicarbazide derivatives in dry THF.
  • Alkaline Cyclization : The intermediate is treated with aqueous KOH (2 mol equivalents) under reflux, inducing cyclization to form the triazole-thiol framework.
Optimization Insights
  • Solvent : Water or ethanol improves reaction homogeneity.
  • Temperature : Reflux at 100°C for 5–6 hours maximizes yield.

Procedure

  • Hydrazinecarbothioamide Synthesis : 2-Bromobenzoyl chloride (1.0 mol) is added dropwise to a solution of methylthiosemicarbazide (1.0 mol) in THF at 0°C.
  • Cyclization : The crude product is refluxed with KOH (2.0 mol) in water for 6 hours, neutralized with acetic acid, and filtered to isolate the triazole-thiol.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate synthesis, reducing reaction times from hours to minutes. This method is particularly advantageous for scaling and reproducibility.

Protocol

  • Microwave Conditions : Reactions are conducted in a Milestone Flexi Wave system at 150°C with pulsed irradiation (300 W).
  • Reagents : 5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol precursors are reacted with 3-phenylpropyl bromide in DMF.
Advantages
  • Time Efficiency : Completion in 20–30 minutes vs. 6–8 hours conventionally.
  • Yield Improvement : ~75–80% due to reduced side reactions.

Comparative Analysis of Preparation Methods

Method Starting Material Steps Reaction Time Yield (%) Key Advantage
Multi-Step Synthesis 3-Bromobenzoic Acid 3 15–20 hours 65–70 Modular functionalization
Hydrazinecarbothioamide Thiosemicarbazide 2 6–8 hours 60–65 Substituent flexibility
Microwave-Assisted Pre-synthesized triazole 1 20–30 minutes 75–80 Rapid synthesis, high efficiency

Characterization and Validation

All synthesized compounds are rigorously characterized using:

  • Elemental Analysis (CHNS) : Confirms stoichiometry.
  • ¹H NMR Spectroscopy : Validates proton environments (DMSO-d₆, 400 MHz).
  • Chromatographic Purity : HPLC or GC-MS ensures >95% purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Nucleophiles such as sodium thiolate or primary amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl-substituted triazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives, including 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial properties. Studies have shown that triazole compounds can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that derivatives of triazoles possess potent antifungal activity against Candida species and other pathogenic fungi .

Anticancer Properties
Triazole-containing compounds have also been investigated for their anticancer potential. The compound has been synthesized as part of a series of derivatives aimed at targeting cancer cell lines. In vitro studies have shown that modifications to the triazole ring can enhance cytotoxicity against specific cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics.

Agrochemicals

Fungicides
The compound's structure allows it to function as an effective fungicide. Triazoles are known for their ability to inhibit fungal sterol biosynthesis, which is crucial for fungal cell membrane integrity. This property makes this compound a valuable component in developing agricultural fungicides .

Herbicides
Additionally, research into the herbicidal properties of triazole derivatives suggests that they may be effective against certain weed species. The compound’s ability to disrupt metabolic pathways in plants could lead to its use as a selective herbicide .

Material Sciences

Nonlinear Optical Properties
Recent studies have explored the nonlinear optical (NLO) properties of triazole derivatives. This compound has been synthesized to investigate its potential applications in photonic devices due to its favorable NLO characteristics. These properties are essential for developing materials used in telecommunications and advanced imaging systems .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans8 µg/mL
This compoundAspergillus niger16 µg/mL

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

Case Studies

Case Study 1: Synthesis and Evaluation of Antifungal Activity
In a study published in Nature, researchers synthesized several derivatives of triazoles including this compound. These compounds were evaluated against various fungal strains and showed promising results in inhibiting growth compared to standard antifungal agents .

Case Study 2: Development of Agricultural Applications
Another study focused on the development of this compound as a potential fungicide. Field trials demonstrated its effectiveness in controlling fungal diseases in crops while maintaining low toxicity to beneficial organisms .

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The bromophenyl group can engage in π-π interactions with aromatic residues, enhancing binding affinity. These interactions can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: The fluorine atom can alter the compound’s electronic properties and reactivity.

Uniqueness

5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.

Biological Activity

5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail the synthesis, biological activities, and relevant research findings associated with this compound.

  • Molecular Formula : C9H8BrN3S
  • CAS Number : 494194-50-2
  • Melting Point : 246–248 °C
  • Boiling Point : 315.4 °C at 760 mmHg
  • Density : 1.67 g/cm³

Synthesis

The synthesis of this compound involves a multi-step process typically starting from 2-bromobenzoyl derivatives and hydrazinecarbothioamides. The reaction conditions often include refluxing in the presence of bases such as potassium hydroxide or sodium hydroxide in aqueous media, followed by neutralization to yield the thiol derivative .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various triazole compounds against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The results showed that compounds bearing the bromophenyl substituent demonstrated enhanced antibacterial activity compared to their analogs lacking this group .

CompoundActivity Against E. coliActivity Against P. aeruginosa
5-(2-Bromophenyl)-4-methyl-4H-triazole-3-thiolModerateLow
Other Triazole DerivativesVariableVariable

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. A notable study utilized the MTT assay to assess cytotoxicity against several cancer cell lines including HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer). The compound exhibited significant cytotoxic effects particularly against melanoma cells .

Cell LineIC50 (µM)Remarks
HePG-215Moderate sensitivity
MCF-720Effective against breast cancer
PC-325Lower sensitivity
HCT-11630Effective but less potent

Anti-inflammatory Activity

Triazoles are also recognized for their anti-inflammatory properties. Studies have shown that derivatives of triazoles can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The specific mechanism involves modulation of signaling pathways associated with inflammatory responses .

Case Studies

  • Synthesis and Biological Evaluation of Triazole Derivatives :
    A comprehensive study synthesized a series of triazole derivatives including 5-(2-bromophenyl)-4-methyl-4H-triazole-3-thiol and evaluated their biological activities. The findings revealed that modifications at the 4-position significantly influenced both antimicrobial and anticancer activities.
  • Comparative Analysis of Triazoles :
    In a comparative study involving multiple triazole compounds, it was noted that those with halogen substitutions (like bromine) exhibited superior activity against both bacterial strains and cancer cell lines compared to non-substituted analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiocarbazide derivatives or alkylation of precursor triazoles. For example, 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (a structural analog) was synthesized using thiocarbazide intermediates and subsequent cyclization under acidic conditions . Microwave-assisted synthesis has also been employed for similar triazoles, reducing reaction times (e.g., 15–30 minutes at 100–120°C) while maintaining yields above 70% . Purification typically involves recrystallization from solvents like 2-propanol .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of elemental analysis (CHNS) for stoichiometric validation, ¹H-NMR for proton environment mapping (e.g., methyl group resonance at δ 3.2–3.5 ppm), and LC-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 284) is essential . Advanced techniques like chromatographic mass spectrometry and FT-IR (to confirm thiol S-H stretching at ~2500 cm⁻¹) are recommended for structural validation .

Q. How should researchers approach purification of this compound?

  • Methodological Answer : Recrystallization from 2-propanol or ethanol is effective for removing unreacted precursors. For microwave-synthesized derivatives, post-reaction filtration and solvent evaporation under reduced pressure are standard . Purity can be confirmed via HPLC with a C18 column and acetonitrile/water mobile phase (e.g., 70:30 v/v) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets like fungal CYP51 or bacterial enoyl-ACP reductase. Prepare the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level, and validate docking protocols with known inhibitors (e.g., fluconazole for antifungal activity). Binding affinities (ΔG < -7 kcal/mol) suggest potential efficacy . ADME analysis (SwissADME) can further assess drug-likeness .

Q. How to resolve contradictions in reported antimicrobial activity data?

  • Methodological Answer : Contradictions often arise from variations in microbial strains, pH, or compound solubility. For example, 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed no growth inhibition of M. bovis at pH 7.1 but significant suppression at pH 6.5 . Standardize assays using CLSI guidelines, control pH (e.g., 6.5–7.4), and use DMSO for solubility (<1% v/v). Include positive controls (e.g., isoniazid) to calibrate results .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Introduce substituents at the 4-methyl or 2-bromophenyl positions to modulate electronic effects. For example, replacing methyl with ethyl enhances lipophilicity, improving membrane penetration in antifungal assays . Use Hammett constants (σ) to predict electron-withdrawing/donating effects of substituents. Bioisosteric replacement (e.g., Br → Cl) can retain activity while reducing toxicity .

Q. How to evaluate cytotoxicity in mammalian cell lines?

  • Methodological Answer : Use MTT assays on HEK-293 or HepG2 cells. Prepare serial dilutions (1–100 µM) in DMEM + 10% FBS, incubate for 48 hours, and measure absorbance at 570 nm. IC₅₀ values >50 µM indicate low cytotoxicity. Compare with cisplatin (positive control) to contextualize results .

Q. What experimental designs assess the impact of pH on compound stability?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1.2–9.0) at 40°C/75% RH for 30 days. Analyze degradation via HPLC; >90% remaining indicates robustness. For example, analogs like 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed instability at pH <3 due to thiol oxidation .

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